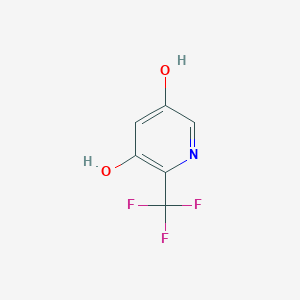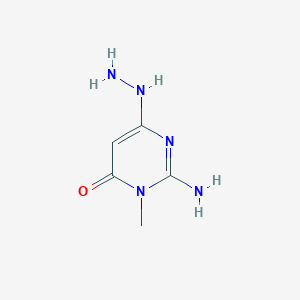
2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that contains a pyrimidine ring substituted with amino, hydrazinyl, and methyl groups. Compounds with pyrimidine rings are of significant interest in medicinal chemistry due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of a 2-amino-3-methylpyrimidin-4-one derivative with hydrazine hydrate. The reaction conditions may include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives or reduced pyrimidine rings.
Substitution: The amino and hydrazinyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
2-Amino-4-hydrazinyl-6-methylpyrimidine: Similar structure but different substitution pattern.
2-Amino-6-methylpyrimidin-4-one: Lacks the hydrazinyl group.
2-Hydrazinyl-6-methylpyrimidin-4-one: Lacks the amino group.
Uniqueness
2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one is unique due to the presence of both amino and hydrazinyl groups on the pyrimidine ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C5H9N5O |
|---|---|
分子量 |
155.16 g/mol |
IUPAC名 |
2-amino-6-hydrazinyl-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H9N5O/c1-10-4(11)2-3(9-7)8-5(10)6/h2,9H,7H2,1H3,(H2,6,8) |
InChIキー |
ZXXATOBUKOTTFW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=C(N=C1N)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


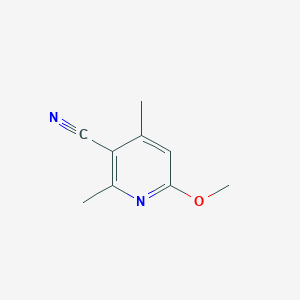
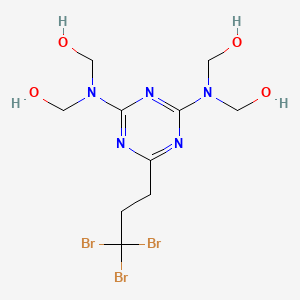
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
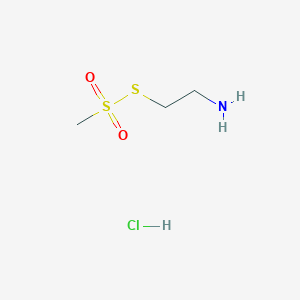
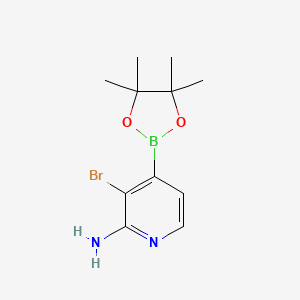
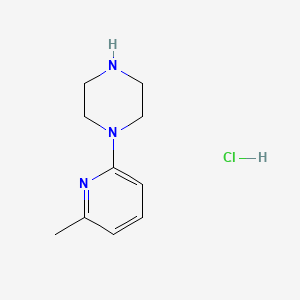
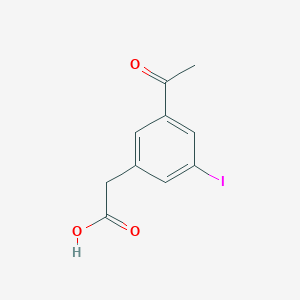


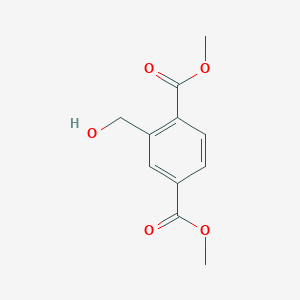
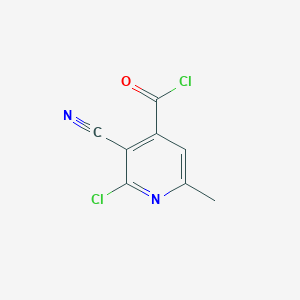
![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)
